molecular formula C7H4Br2F2N2O B2895155 2-(2,6-Dibromopyridin-4-yl)-2,2-difluoroacetamide CAS No. 2503205-13-6

2-(2,6-Dibromopyridin-4-yl)-2,2-difluoroacetamide

Cat. No. B2895155
CAS RN: 2503205-13-6
M. Wt: 329.927
InChI Key: KKCLKLYRAXJHTI-UHFFFAOYSA-N
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Description

The compound “2-(2,6-Dibromopyridin-4-yl)-2,2-difluoroacetamide” is a pyridine derivative. Pyridine is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom. The pyridine ring occurs in many important compounds, including azines and the vitamins niacin and pyridoxine .


Chemical Reactions Analysis

Pyridine derivatives are known to undergo various chemical reactions, including electrophilic and nucleophilic substitutions. They can act as bases, forming salts upon reaction with acids .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(2,6-Dibromopyridin-4-yl)-2,2-difluoroacetamide” would depend on the specific structure of the compound. Generally, pyridine derivatives are polar due to the electronegative nitrogen atom and can participate in hydrogen bonding .

Scientific Research Applications

Synthesis and Reactivity

One significant area of application is in the synthesis of complex molecules. For example, the development of novel synthetic pathways to create 2-pyridone derivatives showcases the versatility of pyridine-based compounds. These pathways involve the use of similar dibromopyridine compounds as precursors, highlighting the potential of 2-(2,6-Dibromopyridin-4-yl)-2,2-difluoroacetamide in facilitating the synthesis of biologically relevant molecules (Ando et al., 2006).

Coordination Chemistry and Materials Science

In the realm of coordination chemistry, dibromopyridine derivatives serve as critical ligands in the formation of complex metal-ligand systems. Such systems are pivotal in creating luminescent materials for biological sensing and photophysical studies. The structural resemblance suggests that 2-(2,6-Dibromopyridin-4-yl)-2,2-difluoroacetamide could be employed in designing new materials with unique luminescent properties or in the development of metal-organic frameworks (MOFs) with specific functionalities (Halcrow, 2005).

Medicinal Chemistry and Drug Design

Furthermore, the incorporation of halogen atoms, such as bromine, into organic molecules, is a common strategy to enhance the pharmacokinetic properties of drug candidates. The presence of bromine atoms in 2-(2,6-Dibromopyridin-4-yl)-2,2-difluoroacetamide might be exploited in medicinal chemistry for the design of new drugs, especially in the development of kinase inhibitors where halogen bonding plays a crucial role in achieving high specificity and affinity toward the target proteins (Dollé et al., 2008).

Fluorescent Probes and Imaging

The chemical framework of 2-(2,6-Dibromopyridin-4-yl)-2,2-difluoroacetamide also opens avenues for the development of fluorescent probes. Pyridine derivatives are known for their ability to form complexes with metals, which can be utilized in creating highly sensitive and selective fluorescent sensors for metal ions. This property is particularly valuable in environmental monitoring and biological imaging applications, where accurate detection of metal ions is essential (Baruah et al., 2005).

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. For example, many biologically active pyridine derivatives function by interacting with enzymes or receptors in the body .

Future Directions

The future directions for research on this compound would depend on its potential applications. Pyridine derivatives are widely used in the pharmaceutical industry, so one possible direction could be the development of new drugs .

properties

IUPAC Name

2-(2,6-dibromopyridin-4-yl)-2,2-difluoroacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Br2F2N2O/c8-4-1-3(2-5(9)13-4)7(10,11)6(12)14/h1-2H,(H2,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKCLKLYRAXJHTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(N=C1Br)Br)C(C(=O)N)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Br2F2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.92 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,6-Dibromopyridin-4-yl)-2,2-difluoroacetamide

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